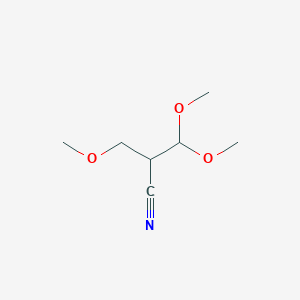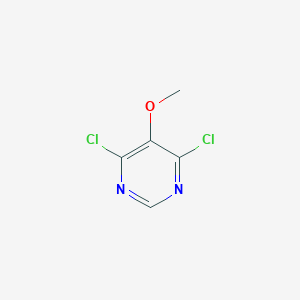
3,3'-Dimethyl-2,2'-bipyridine
描述
3,3’-Dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, where two methyl groups are attached at the 3 and 3’ positions of the bipyridine structure. This compound is commonly used as a ligand in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions usually involve heating the mixture in an inert atmosphere, such as nitrogen or argon, to facilitate the coupling process.
Another method involves the Stille coupling reaction, which uses a stannylated pyridine derivative and a halogenated pyridine derivative in the presence of a palladium catalyst . This reaction also requires heating and an inert atmosphere to proceed efficiently.
Industrial Production Methods
Industrial production of 3,3’-Dimethyl-2,2’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
3,3’-Dimethyl-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Substitution: Halogens, sulfonyl chlorides; reactions often require a catalyst or a base to proceed efficiently.
Major Products
科学研究应用
3,3’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
作用机制
The mechanism by which 3,3’-Dimethyl-2,2’-bipyridine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the bipyridine structure coordinate with metal centers, forming stable complexes that can participate in various chemical reactions . These complexes can act as catalysts, facilitating reactions by lowering the activation energy and increasing reaction rates . In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and death .
相似化合物的比较
3,3’-Dimethyl-2,2’-bipyridine is unique among bipyridine derivatives due to the presence of methyl groups at the 3 and 3’ positions. This structural modification can influence its chemical properties and reactivity compared to other bipyridine derivatives, such as:
2,2’-Bipyridine: Lacks methyl groups, making it less sterically hindered and potentially more flexible in forming complexes.
4,4’-Dimethyl-2,2’-bipyridine: Methyl groups at the 4 and 4’ positions, which can affect the electronic properties and coordination behavior differently.
5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5 and 5’ positions, which can also influence the compound’s reactivity and stability.
The presence of methyl groups in 3,3’-Dimethyl-2,2’-bipyridine can lead to increased steric hindrance, potentially affecting its ability to form certain types of complexes and participate in specific reactions .
属性
IUPAC Name |
3-methyl-2-(3-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLWSLKCWDSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)











![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

